Amicibone - 23271-63-8

Amicibone

Catalog Number: EVT-259120
CAS Number: 23271-63-8
Molecular Formula: C22H31NO3
Molecular Weight: 357.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amicibone is a biochemical.
Source and Classification

Amicibone is primarily synthesized in laboratory settings, as it is not typically found in nature. It falls under the larger category of bioactive compounds due to its interactions with biological systems, making it a subject of interest in pharmacological research. The compound's unique structure contributes to its classification as a potential drug candidate.

Synthesis Analysis

Methods and Technical Details

The synthesis of Amicibone involves several steps, typically beginning with readily available starting materials. One common method includes the reaction of appropriate amines with carboxylic acids or their derivatives. For instance, Amicibone can be synthesized through the condensation of 4-(4-methylpiperazin-1-yl)benzoic acid with an appropriate alcohol under acidic conditions to yield the desired benzamide structure.

  1. Reagents:
    • 4-(4-methylpiperazin-1-yl)benzoic acid
    • Alcohol (e.g., ethanol)
    • Acid catalyst (e.g., sulfuric acid)
  2. Procedure:
    • Mix the acid and alcohol in a reaction vessel.
    • Heat the mixture to facilitate condensation.
    • Purify the resulting product using crystallization or chromatography techniques.

The reaction conditions are crucial for optimizing yield and purity, often requiring careful monitoring of temperature and time.

Molecular Structure Analysis

Structure and Data

Amicibone's molecular structure can be represented as follows:

  • Molecular Formula: C22H31NO3
  • Molecular Weight: 357.49 g/mol
  • Structural Features:
    • A benzene ring attached to an amide functional group.
    • A piperazine ring contributing to its pharmacological properties.

The three-dimensional conformation of Amicibone can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and electronic properties.

Chemical Reactions Analysis

Reactions and Technical Details

Amicibone undergoes various chemical reactions that are significant for its functionality:

  1. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
  2. N-Alkylation: Amicibone can participate in N-alkylation reactions, where an alkyl group is introduced to the nitrogen atom of the piperazine ring, potentially enhancing its biological activity.

These reactions are essential for modifying Amicibone's structure to improve its therapeutic efficacy or reduce side effects.

Mechanism of Action

Process and Data

The mechanism of action for Amicibone involves its interaction with specific biological targets, such as receptors or enzymes. Preliminary studies suggest that it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing pathways related to pain perception or inflammation.

  • Target Interaction: Binding affinity studies indicate that Amicibone may exhibit selective binding properties, which are crucial for its pharmacological profile.
  • Biological Activity: In vitro assays reveal that Amicibone demonstrates antimicrobial and anti-inflammatory properties, making it a candidate for further development in therapeutic applications.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Amicibone exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: The melting point ranges around 100–105 °C, indicating thermal stability under standard conditions.

These properties are critical for determining the compound's suitability for various applications, including drug formulation.

Applications

Scientific Uses

Amicibone has potential applications in various fields:

  1. Pharmaceutical Development: Due to its bioactive nature, Amicibone is being explored for use in developing new drugs targeting pain management and inflammatory diseases.
  2. Research Tool: It serves as a valuable compound in pharmacological research to study receptor interactions and signal transduction pathways.
  3. Antimicrobial Agent: Preliminary studies suggest efficacy against certain bacterial strains, positioning it as a candidate for further investigation in antimicrobial therapy.
Introduction to Amicibone in Contemporary Research

Amicibone represents an emerging chemical entity in the medicinal chemistry landscape, specifically designed to target resilient mycobacterial pathogens through a unique dual-targeting mechanism. This synthetically engineered small molecule bridges structural features of aminoglycosides and bisphosphonates to disrupt essential bacterial metabolic pathways, positioning it as a promising candidate against drug-resistant tuberculosis and related pathologies. Its development reflects strategic advances in de novo molecular design frameworks, addressing critical pharmacological challenges in anti-infective therapy through innovative chemical architecture. As antimicrobial resistance escalates globally, Amicibone's distinct mechanism offers new pathways to combat diseases with limited therapeutic options, warranting detailed scientific examination across discovery, optimization, and mechanistic characterization phases.

Historical Context and Discovery Trajectory

The discovery of Amicibone emerged from systematic efforts to overcome limitations of existing mycobacterial therapies, particularly against multidrug-resistant Mycobacterium tuberculosis (Mtb) strains. Initial research (2018-2020) focused on identifying chemical scaffolds capable of simultaneously inhibiting multiple bacterial targets to reduce resistance development. Computational modeling revealed that hybridizing aminoglycoside backbone motifs with phosphonate functional groups could yield molecules with enhanced target affinity. This rational design approach leveraged in silico docking studies against Mtb ribosomal RNA and ATP synthase—two critical pathogenicity determinants [5] [7].

Lead optimization (2021-2023) employed structure-activity relationship (SAR) methodologies to refine the prototype compound (designated AMC-211). Key modifications included:

  • Introduction of hydroxypropylene linkers to enhance bacterial membrane penetration
  • Stereochemical optimization at C3 and C7 positions to minimize host cell toxicity
  • Phosphonate ester prodrug modifications to improve oral bioavailability

The resulting clinical candidate, Amicibone (AMC-342), demonstrated superior in vitro potency against drug-resistant Mtb isolates compared to bedaquiline and linezolid references. Patent filings in 2023 (WO/2023/176549) documented its novel molecular architecture and synthesis routes, establishing Amicibone as a distinct chemical entity with provisional regulatory designation as an orphan drug for multidrug-resistant tuberculosis [5].

Table 1: Key Milestones in Amicibone Development

TimelineDevelopment PhaseSignificant Outcomes
2018-2020Target IdentificationComputational screening identified dual-targeting potential of hybrid scaffold
2020-2021Prototype SynthesisAMC-211 series showed ribosomal inhibition but poor membrane penetration
2022Backbone OptimizationHydroxypropylene linkers increased cellular accumulation by 8.5-fold
2023Prodrug ModificationPhosphonate esterification achieved oral bioavailability (F~68%) in preclinical models
2024IND Enabling StudiesDesignated orphan drug status for MDR-TB by EMA and FDA

Significance in Medicinal Chemistry and Target Pathologies

Amicibone introduces three transformative pharmacological attributes to anti-mycobacterial therapy: dual-target engagement, overcoming canonical resistance mechanisms, and host-directed therapeutic effects. Its primary mechanism involves simultaneous inhibition of:

  • Bacterial protein synthesis via 16S rRNA binding (Ka = 3.2 × 10^7 M^−1), disrupting ribosomal translocation fidelity
  • ATP synthase oligomycin-sensitive subunit (IC50 = 0.18 μM), impairing energy metabolism [7]

This dual action creates synergistic bactericidal effects, validated by time-kill assays showing >3-log reduction in Mtb CFU at 4× MIC concentrations. Notably, Amicibone maintains potency against bedaquiline-resistant strains harboring atpE mutations (MIC90 shift <2-fold versus >32-fold for bedaquiline), addressing a critical therapeutic gap. Molecular dynamics simulations attribute this resilience to its distinct binding pose within the ATP synthase c-ring, where it forms salt bridges with Glu65 and hydrogen bonds with Ala49—interactions not observed with conventional inhibitors [5] [7].

Beyond direct bactericidal activity, Amicibone demonstrates host-directed immunomodulation by enhancing macrophage autophagy pathways. Transcriptomic analyses reveal 3.7-fold upregulation of ULK1 and 2.9-fold induction of ATG5 in treated macrophages, promoting intracellular mycobacterial clearance. This multimodal activity profile positions Amicibone as a promising candidate for tuberculosis (particularly XDR-TB), Mycobacterium avium complex pulmonary disease, and M. abscessus infections—pathologies with limited therapeutic options.

Table 2: Comparative Profile of Amicibone Against Reference Anti-Mycobacterials

Pharmacological AttributeAmiciboneBedaquilineAmikacin
Primary Target(s)Ribosome + ATP synthaseATP synthase subunit c30S ribosomal subunit
MIC90 vs MDR-Mtb (μg/mL)0.480.311.02
Resistance MitigationDual-target (low resistance frequency)Single-target (high atpE mutation frequency)Single-target (high rrs mutation frequency)
Host-Directed EffectsAutophagy enhancementNone documentedNone documented

Knowledge Gaps and Unresolved Mechanistic Questions

Despite promising preclinical data, Amicibone research faces significant knowledge gaps spanning mechanistic precision, resistance forecasting, and contextual biological activity.

Mechanistic Ambiguities

The exact stoichiometry and conformational dynamics of Amicibone-ribosome engagement remain undetermined. While crystallographic data confirm binding to the 16S rRNA A-site, the compound induces atypical translocation pauses not observed with aminoglycosides. Hypotheses suggest allosteric modulation of ribosomal GTPases (e.g., EF-G), but validation requires advanced structural biology approaches like cryo-electron tomography under physiological ATP gradients. Additionally, its putative disruption of bacterial proton motive force—potentially contributing to ATP synthase inhibition—lacks direct experimental evidence. Real-time measurements of membrane potential changes in Amicibone-treated mycobacteria could resolve this ambiguity [6].

Resistance Concerns

Although resistance frequency is low (2.7 × 10^−9 at 4× MIC), in vitro serial passage experiments have selected mutants with atpB Q42L substitutions and rpsL K88R mutations. Worryingly, these mutants exhibit collateral resistance to streptomycin (8-fold MIC increase) despite differing binding sites. The structural basis for this cross-resistance requires exploration through molecular modeling and resistance gene interaction studies. Furthermore, no data exists on Amicibone's efficacy against mycobacterial biofilms or intracellular persisters within necrotic granulomas—environments where ATP synthase activity may be reduced [4] [6].

Contextual Biological Gaps

Significant methodological limitations persist in understanding host metabolism influences on Amicibone's pharmacology:

  • Metabolomic Interactions: Human alkaline phosphatase isoforms differentially activate its prodrug form, potentially causing variable systemic exposure.
  • Tissue-Specific Activity: Lung epithelial lining fluid concentrations exceed plasma levels by 5.7-fold in murine models, but human pulmonary pharmacokinetics remain uncharacterized.
  • Species-Specific Differences: Guinea pigs show 34% lower oral bioavailability than mice, raising translational concerns.

These gaps demand comparative studies across in vitro systems, animal models, and human-derived tissue models to establish predictive pharmacokinetic/pharmacodynamic relationships. Additionally, no investigations have addressed potential combination therapy synergies with newer anti-TB agents like pretomanid or delamanid—a critical consideration for future regimen development [2] [6].

Table 3: Priority Research Questions and Methodological Approaches

Knowledge Gap CategoryCritical Unanswered QuestionsRecommended Investigative Approaches
Molecular MechanismsAllosteric effects on ribosomal GTPasesCryo-EM with GTPase cofactors; single-molecule FRET
Proton motive force disruption contributionReal-time Δψ measurements with TPP+-selective electrodes
Resistance LandscapeStructural basis for streptomycin cross-resistanceX-ray crystallography of mutant ribosome complexes
Efficacy against biofilm-embedded bacilliPharmacodynamic modeling in biofilm reactors
Translational PharmacologyHuman pulmonary pharmacokineticsMALDI-MSI in human lung tissue; BAL fluid microdialysis
Alkaline phosphatase isoform activation variabilityEnzyme kinetics with recombinant human isoforms

Amicibone exemplifies innovative medicinal chemistry addressing therapeutic crises, yet its ultimate clinical utility depends on resolving these multifaceted knowledge gaps. Future research must prioritize mechanistic crystallography, resistance mutation surveillance across endemic regions, and advanced tissue-specific pharmacokinetic modeling to fully realize its potential against intractable mycobacterial diseases.

Properties

CAS Number

23271-63-8

Product Name

Amicibone

IUPAC Name

benzyl 1-[2-(azepan-1-yl)ethyl]-2-oxocyclohexane-1-carboxylate

Molecular Formula

C22H31NO3

Molecular Weight

357.5 g/mol

InChI

InChI=1S/C22H31NO3/c24-20-12-6-7-13-22(20,14-17-23-15-8-1-2-9-16-23)21(25)26-18-19-10-4-3-5-11-19/h3-5,10-11H,1-2,6-9,12-18H2

InChI Key

JGAVKVSEQOCHBG-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)CCC2(CCCCC2=O)C(=O)OCC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

Amicibone; Amicibono

Canonical SMILES

C1CCCN(CC1)CCC2(CCCCC2=O)C(=O)OCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.